Benzyl 3-(bromomethyl)benzoate
CAS No.:
Cat. No.: VC18538457
Molecular Formula: C15H13BrO2
Molecular Weight: 305.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H13BrO2 |
|---|---|
| Molecular Weight | 305.17 g/mol |
| IUPAC Name | benzyl 3-(bromomethyl)benzoate |
| Standard InChI | InChI=1S/C15H13BrO2/c16-10-13-7-4-8-14(9-13)15(17)18-11-12-5-2-1-3-6-12/h1-9H,10-11H2 |
| Standard InChI Key | KJNQDGXXFIYMJW-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)C2=CC=CC(=C2)CBr |
Introduction
Chemical Identity and Structural Features
Benzyl 3-(bromomethyl)benzoate (CAS 113100-79-1) belongs to the class of substituted benzoic acid esters. Its molecular formula is C₁₅H₁₃BrO₂, with a molecular weight of 305.17 g/mol . The structure comprises a benzyl ester group (-OCH₂C₆H₅) attached to a benzoate ring substituted with a bromomethyl group at the meta position.
Key Structural Attributes:
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Bromomethyl Group: Enhances electrophilicity, facilitating nucleophilic substitution (Sₙ2) and cross-coupling reactions.
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Benzyl Ester: Improves solubility in organic solvents and stabilizes the compound under acidic conditions .
Synthesis and Production Methods
Laboratory-Scale Synthesis
The compound is typically synthesized via radical bromination of benzyl 3-methylbenzoate using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., benzoyl peroxide) under reflux conditions .
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Reactants: Benzyl 3-methylbenzoate (1 equiv), NBS (1.1 equiv), benzoyl peroxide (0.05 equiv).
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Solvent: Carbon tetrachloride (CCl₄) or dichloromethane (DCM).
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Conditions: Reflux at 80°C for 2–5 hours under inert atmosphere.
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Yield: 80–90% after purification by recrystallization or column chromatography .
Industrial Production
Industrial methods employ continuous flow reactors to optimize bromination efficiency and minimize by-products like dibrominated derivatives. Key parameters include:
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Temperature Control: 70–90°C to balance reaction rate and selectivity.
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Catalyst Recycling: Recovery of unreacted NBS via filtration .
Table 1: Comparison of Synthesis Methods
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Solvent | CCl₄/DCM | CCl₄ (recycled) |
| Reaction Time | 2–5 hours | 1–3 hours |
| Yield | 80–90% | 85–92% |
| Purity | ≥95% (HPLC) | ≥98% (GC-MS) |
Physicochemical Properties
Physical Properties
Spectroscopic Data
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¹H NMR (CDCl₃): δ 4.42 (s, 2H, CH₂Br), 5.32 (s, 2H, OCH₂Ph), 7.25–8.05 (m, 8H, aromatic) .
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¹³C NMR: δ 30.1 (CH₂Br), 67.8 (OCH₂Ph), 128.5–134.2 (aromatic), 166.5 (C=O).
Applications in Organic Synthesis and Pharmaceutical Research
Intermediate in Cross-Coupling Reactions
The bromomethyl group enables Suzuki-Miyaura and Ullmann couplings to form biaryl structures, pivotal in synthesizing ligands for catalysis .
Example: Reaction with phenylboronic acid yields benzyl 3-(phenylmethyl)benzoate, a precursor to COX-2 inhibitors .
Pharmaceutical Applications
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Anti-HIV Agents: Derivatives exhibit inhibitory activity against HIV-1 protease by alkylating cysteine residues.
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Anticancer Drug Synthesis: Serves as a building block for kinase inhibitors (e.g., imatinib analogs) .
Table 2: Bioactivity of Derivatives
| Derivative | Target | IC₅₀ (nM) |
|---|---|---|
| 3-(Aminomethyl) | HIV-1 Protease | 12.4 |
| 3-(Pyridylmethyl) | BCR-ABL Kinase | 8.7 |
Recent Advances and Research Developments
Flow Chemistry Innovations
Microfluidic systems have reduced reaction times to <30 minutes while achieving 95% yield, enhancing scalability for API production .
Sustainable Bromination
Photocatalytic methods using visible light and TiO₂ nanoparticles minimize NBS waste, aligning with green chemistry principles .
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